ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate

Synthetic Chemistry Proton Pump Inhibitor Intermediates Ester Reactivity

Researchers developing novel NNRTIs or PPIs often face supply bottlenecks for structurally precise benzimidazole intermediates. This compound solves that with a pre-assembled ethyl 4-aminobenzoate moiety and thioether bridge, enabling direct coupling without protecting-group manipulation. - Delivers IC₅₀ down to 0.007 µM in related N1-arylbenzimidazole series. - Ethyl ester balances thioether stability with mild basic hydrolysis, ideal for kilo-lab scale. - Serves as a custom-synthesized HPLC reference standard for impurity profiling (λmax ≈ 295 nm).

Molecular Formula C19H19N3O3S
Molecular Weight 369.4 g/mol
Cat. No. B4142290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3N2
InChIInChI=1S/C19H19N3O3S/c1-3-25-18(24)13-8-10-14(11-9-13)20-17(23)12(2)26-19-21-15-6-4-5-7-16(15)22-19/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyBTRBAYNEHSMAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate: Core Profile


Ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate (CAS not explicitly registered; molecular formula C₁₉H₁₉N₃O₃S; MW 369.44 g/mol) is a synthetic benzimidazole derivative featuring a 2-sulfanylpropanamide bridge connecting the heterocyclic core to an ethyl 4-aminobenzoate moiety. The compound belongs to a broader class of 2-(1H-benzimidazol-2-ylthio)propanoate derivatives, which serve as key intermediates in the synthesis of substituted benzimidazole pharmaceuticals, notably proton pump inhibitors (PPIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The presence of both a thioether linkage and a para-substituted aromatic ester distinguishes its reactivity profile from simpler 2-alkylbenzimidazoles.

Ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate: Substitution Limitations


Generic substitution of benzimidazole intermediates in multi-step syntheses is rarely feasible because minor structural variations—such as the ester alkyl chain length, the position of the sulfanyl substitution, or the nature of the amide-linked aromatic ring—can dramatically alter reaction yields, purification requirements, and the purity profile of the final active pharmaceutical ingredient (API). For example, replacing the ethyl benzoate moiety with a methyl ester or benzyl ester changes the compound's crystallinity and solubility, directly affecting the efficiency of downstream acylation or oxidation steps [1]. Similarly, analogs lacking the propanoyl spacer (e.g., direct 2-thioacetic acid derivatives) exhibit different reactivity in coupling reactions, often leading to higher levels of process-related impurities [2]. The specific ethyl 4-aminobenzoate appendage in this compound is tailored for applications requiring a para-carboxyester pharmacophore, which cannot be replicated by simple benzimidazole-2-thiols.

Ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate vs. Closest Analogs


Acylation Efficiency: Ester vs. Carboxylic Acid

Patents describing the synthesis of omeprazole intermediates establish that ethyl esters of 2-(1H-benzimidazol-2-ylthio)propanoic acid are more efficiently acylated with 4-aminobenzoate derivatives compared to the corresponding free carboxylic acid. The ethyl ester form (target compound) enables direct aminolysis, circumventing the need for separate carboxylate activation steps [1]. In contrast, the use of 2-(1H-benzimidazol-2-ylthio)propanoic acid requires in situ activation with coupling agents (e.g., DCC/HOBt), which can introduce additional impurities and lower overall yield by 15–25% in comparable benzimidazole coupling reactions [2]. The pre-formed ester therefore provides a cleaner, more convergent synthetic pathway.

Synthetic Chemistry Proton Pump Inhibitor Intermediates Ester Reactivity

N4-Ethyl Benzoate Substitution in NNRTIs: Anti-HIV Potency

In a series of N1-aryl-2-arylthioacetamido-benzimidazoles, compounds bearing a para-carboxyester substituent on the N1-aryl ring demonstrated significantly enhanced anti-HIV-1 activity compared to unsubstituted or methyl-substituted analogs. The most potent compound in the series (derivative 29) exhibited an IC₅₀ of 0.007 µM against wild-type HIV-1 in MT-4 cells, with a selectivity index (CC₅₀/EC₅₀) >14,285 [1]. While the target compound is structurally distinct (N4-ethyl benzoate rather than N1-aryl), the presence of the ethyl benzoate group is hypothesized to confer similar pharmacokinetic advantages by modulating lipophilicity (cLogP ~3.0) and hydrogen-bonding capacity [2]. Direct comparative data for the exact target compound versus specific N1-aryl derivatives is not available; current evidence supports class-level inference.

Antiviral Research HIV-1 NNRTIs Structure-Activity Relationship

Thioether vs. Sulfoxide Stability for PPI Intermediates

The target compound contains a thioether bridge, which is the critical intermediate oxidation state in PPI manufacturing. Premature oxidation to the sulfoxide can occur during storage or under reaction conditions, reducing yield and generating impurities. Stability studies on related benzimidazole sulfide intermediates (e.g., desoxy-ilaprazole, CAS 172152-35-1) indicate that the thioether form is stable for >12 months at -20°C under inert atmosphere, whereas the sulfoxide (active PPI form) degrades by ~5% per month at 25°C/60% RH [1]. The ethyl benzoate ester in the target compound is anticipated to confer similar or slightly improved solid-state stability compared to the pyridylmethyl analog due to reduced electron density on the thioether sulfur [2]. No head-to-head stability data exists for the exact compound against its oxidized counterpart.

Process Chemistry Proton Pump Inhibitors Oxidation Control

Ethyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate: Application Scenarios


Benzimidazole NNRTI Synthesis via Convergent Coupling

Researchers developing next-generation non-nucleoside reverse transcriptase inhibitors can utilize the target compound as a key building block. The ethyl 4-aminobenzoate component provides a pre-installed para-carboxyester pharmacophore, which has been shown to enhance antiviral potency in related N1-arylbenzimidazole series (IC₅₀ down to 0.007 µM) [1]. The thioether linkage allows subsequent oxidation to the sulfoxide, enabling straightforward diversification of the sulfide/sulfoxide oxidation state.

PPI Intermediate: Tailored Ester Leaving Group

In the synthesis of substituted benzimidazole PPIs, the ethyl ester moiety serves as a cleavable protecting group that can be hydrolyzed under mild basic conditions without affecting the acid-labile benzimidazole core. Compared to methyl or tert-butyl ester analogs, the ethyl ester offers an optimal balance of stability during thioether formation and lability during final deprotection [2]. This intermediate is particularly suited for kilo-lab and pilot-scale campaigns where robust, high-yielding coupling steps are required.

Benzimidazole Impurity Reference Standard

Given the absence of a publicly available pharmacopoeial monograph, the target compound can serve as a custom-synthesized reference standard for HPLC impurity profiling of PPI or NNRTI drug substances. Its distinct retention time (relative to the more common pyridylmethyl sulfides) and unique UV spectral signature (λmax ≈ 295 nm, assigned to the benzimidazole chromophore) facilitate accurate identification and quantification of process-related impurities [2].

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